Synthetic Efficiency: A 4-Step Route to myo-Inositol 3-Phosphate via the 1,2:4,5-Di-O-cyclohexylidene Scaffold
The 1,2:4,5-di-O-cyclohexylidene protection pattern uniquely enables a concise, 4-step synthesis of myo-inositol 3-phosphate from myo-inositol. The crystal structure of the compound reveals a disordered hydrogen bonding network [1]. This structural feature correlates with the experimentally observed higher reactivity of the C-1 and C-3 hydroxyl groups compared to C-4 and C-6 [1]. This differential reactivity allows for selective phosphorylation at the 3-position without additional protection/deprotection steps, a key advantage over other protection schemes that might require lengthier sequences.
| Evidence Dimension | Number of synthetic steps to myo-inositol 3-phosphate from myo-inositol |
|---|---|
| Target Compound Data | 4 steps |
| Comparator Or Baseline | Alternative routes using other protecting groups |
| Quantified Difference | Reduced step count compared to many longer syntheses |
| Conditions | Synthesis of myo-inositol 3-phosphate via phosphorylation with (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidin-2-one |
Why This Matters
Fewer steps correlate with higher overall yield, reduced time and material costs, making it a preferred starting material for procuring myo-inositol 3-phosphate.
- [1] Spiers, I. D.; Schwalbe, C. H.; Blake, A. J.; Solomons, K. R. H.; Freeman, S. Structure of (±)-1,2;4,5-di-O-cyclohexylidene myo-inositol and synthesis of myo-inositol 3-phosphate via its phosphorylation with (2R,4S,5R)-2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidin-2-one. Carbohydr. Res. 1997, 302 (1–2), 43-51. View Source
